(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid
CAS No.: 474023-97-7
Cat. No.: VC4545156
Molecular Formula: C10H23NO3Si
Molecular Weight: 233.383
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 474023-97-7 |
---|---|
Molecular Formula | C10H23NO3Si |
Molecular Weight | 233.383 |
IUPAC Name | (2S)-2-amino-4-[tert-butyl(dimethyl)silyl]oxybutanoic acid |
Standard InChI | InChI=1S/C10H23NO3Si/c1-10(2,3)15(4,5)14-7-6-8(11)9(12)13/h8H,6-7,11H2,1-5H3,(H,12,13)/t8-/m0/s1 |
Standard InChI Key | BKFGDICOIJEWPX-QMMMGPOBSA-N |
SMILES | CC(C)(C)[Si](C)(C)OCCC(C(=O)O)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid (CAS: 474023-97-7) is a chiral amino acid derivative with the molecular formula C₁₀H₂₃NO₃Si and a molar mass of 233.38 g/mol . Its IUPAC name, (2S)-2-amino-4-[tert-butyl(dimethyl)silyl]oxybutanoic acid, reflects the stereochemistry at the second carbon and the TBDMS-protected hydroxyl group at the fourth position . The compound is synonymous with O-(tert-butyldimethylsilyl)-L-homoserine, emphasizing its structural relationship to the natural amino acid L-homoserine .
Table 1: Key Physicochemical Properties
Stereochemical and Spectroscopic Data
The compound’s S-configuration at the α-carbon is critical for its role in peptide synthesis, ensuring compatibility with natural L-amino acids . Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the structure, with characteristic signals for the TBDMS group (δ 0.1–0.3 ppm for Si(CH₃)₂) and the carboxylate moiety . The InChIKey (BKFGDICOIJEWPX-QMMMGPOBSA-N) and SMILES (CC(C)(C)Si(C)OCCC@@HN) provide unambiguous identifiers for database searches .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (S)-2-amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid typically involves silylation of L-homoserine or its precursors. A representative protocol from Organic Syntheses outlines:
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Protection of the amino group: Boc (tert-butoxycarbonyl) protection using di-tert-butyl dicarbonate.
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Silylation: Reaction with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base (e.g., triethylamine) to install the TBDMS group on the hydroxyl .
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Deprotection: Acidic removal of the Boc group to yield the free amino acid .
Table 2: Key Synthetic Steps and Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Amino Protection | Boc₂O, CH₂Cl₂, Et₃N | 85–90% | |
Silylation | TBDMS-Cl, imidazole, DMF | 75–80% | |
Deprotection | HCl (4M in dioxane) | >95% |
Scalability and Industrial Production
Multi-gram syntheses are feasible, with optimized procedures achieving >250 g per batch . Industrial-scale production prioritizes cost-effective silylating agents and minimizes purification steps through selective crystallization .
Applications in Peptide and Organic Synthesis
Peptide Synthesis
The TBDMS group serves as a temporary protective moiety for hydroxyl groups, preventing undesired side reactions during solid-phase peptide synthesis (SPPS) . For example, in the synthesis of β-(1→5)-linked D-galactofuranosyl heptamers, the TBDMS-protected homoserine ensured regioselective glycosylation .
Building Block for Complex Molecules
The compound’s dual functionality (amino and carboxylate groups) enables its use in synthesizing silyl-lipid conjugates and quorum-sensing molecules . Recent work by Zscherp et al. incorporated silyl-modified homoserine lactones into bacterial iron-uptake systems, demonstrating enhanced stability compared to all-carbon analogs.
Parameter | Value | Source |
---|---|---|
Acute Toxicity (LD₅₀) | Not reported | |
Carcinogenicity | Not classified (IARC/NTP/OSHA) | |
Storage Conditions | 2–8°C under inert atmosphere |
Recent Research and Innovations
Silyl-Lipid Conjugates
In 2025, ACS Chemical Biology highlighted silyl-functionalized N-acyl homoserine lactones (AHLs) derived from this compound . These analogs exhibited improved lipid membrane permeability, enabling modulation of bacterial quorum sensing pathways .
Enzyme-Compatible Protecting Groups
Advances in chemoenzymatic synthesis utilize the TBDMS group’s stability under biocatalytic conditions. For instance, β-hydroxy-γ-amino acids synthesized using this compound demonstrated compatibility with lipase-mediated resolutions .
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